molecular formula C8H18F2N3O2P B13707506 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate

Cat. No.: B13707506
M. Wt: 257.22 g/mol
InChI Key: UKZDLKBKZLFSCU-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is a chemical compound with the molecular formula C8H18F2N3O2P It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylamino groups and a difluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate typically involves the reaction of tris(dimethylamino)phosphine with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

P(NMe2)3+F2C-COOHF2C-COO-P(NMe2)3\text{P(NMe}_2\text{)}_3 + \text{F}_2\text{C-COOH} \rightarrow \text{F}_2\text{C-COO-P(NMe}_2\text{)}_3 P(NMe2​)3​+F2​C-COOH→F2​C-COO-P(NMe2​)3​

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines with different substituents.

Scientific Research Applications

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphorus atom, with its attached functional groups, can participate in various biochemical reactions, influencing pathways related to metabolism, signal transduction, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]propionate
  • 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]butyrate

Uniqueness

2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is unique due to its specific combination of functional groups and the presence of the difluoroacetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H18F2N3O2P

Molecular Weight

257.22 g/mol

IUPAC Name

2,2-difluoro-2-[tris(dimethylamino)phosphaniumyl]acetate

InChI

InChI=1S/C8H18F2N3O2P/c1-11(2)16(12(3)4,13(5)6)8(9,10)7(14)15/h1-6H3

InChI Key

UKZDLKBKZLFSCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)[P+](C(C(=O)[O-])(F)F)(N(C)C)N(C)C

Origin of Product

United States

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